Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate
Description
Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in the ring. This compound is characterized by its ethyl ester group and a tert-butyl substituent on the triazole ring, making it a unique and versatile molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the reaction of 1H-benzo[d][1,2,3]triazole-5-carboxylic acid and tert-butyl alcohol in the presence of a strong acid catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an excess of tert-butyl alcohol and a catalytic amount of sulfuric acid or hydrochloric acid.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with continuous monitoring of reaction parameters to ensure product quality and yield. Advanced purification techniques, such as column chromatography and crystallization, are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Amides or other substituted derivatives.
Properties
IUPAC Name |
ethyl 1-tert-butylbenzotriazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-5-18-12(17)9-6-7-11-10(8-9)14-15-16(11)13(2,3)4/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMOEUKEHQFDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate serves as a building block in organic synthesis for constructing complex molecules. The compound has been explored for potential biological activities, including antimicrobial and antifungal properties, and as a precursor for pharmaceuticals, particularly in developing new drugs with triazole-based structures. It is also used in producing agrochemicals, dyes, and other industrial chemicals.
This compound exhibits diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Anticancer Activity: Derivatives of benzo[d][1,2,3]triazole exhibit anticancer properties. In vitro assays demonstrate that compounds similar to this compound show antiproliferative activity against various human cancer cell lines, with IC50 values ranging from low nanomolar to micromolar concentrations.
Antimicrobial Activity: Triazole derivatives exhibit antifungal and antibacterial activities and have shown effectiveness against a range of pathogens, including fungi and bacteria.
Antiviral Activity: The triazole ring is believed to contribute to the compound's ability to inhibit viral replication. Compounds in this class have demonstrated protective effects against viral infections in plant models.
Case Studies
Case Study 1: Studies evaluating the efficacy of various benzo[d][1,2,3]triazole derivatives against human tumor cell lines found that this compound exhibited potent cytotoxicity with a favorable selectivity index compared to conventional chemotherapeutics.
Case Study 2: Investigations focused on antimicrobial properties revealed that the compound effectively inhibited the growth of specific bacterial strains at concentrations lower than those required for traditional antibiotics.
Mechanism of Action
The mechanism by which Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved are often specific to the biological system being studied.
Comparison with Similar Compounds
Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate: Similar structure but with a methyl group instead of tert-butyl.
Ethyl 1-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxylate: Similar structure but with an ethyl group instead of tert-butyl.
Ethyl 1-(n-propyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate: Similar structure but with a propyl group instead of tert-butyl.
Uniqueness: Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate stands out due to the steric hindrance provided by the tert-butyl group, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile applications make it a valuable compound in research and development.
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Biological Activity
Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including its synthesis, pharmacological effects, and potential applications in medicine.
Compound Overview
- Chemical Structure : this compound (CAS Number: 1845716-98-4) is characterized by a benzo[d][1,2,3]triazole ring system with an ethyl ester and a tert-butyl group. Its molecular formula is with a molecular weight of approximately 247.29 g/mol .
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole ring followed by esterification. A detailed synthetic route can be found in the supplementary data from various studies .
Anticancer Activity
Recent studies have shown that derivatives of benzo[d][1,2,3]triazole exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrate that compounds similar to this compound show antiproliferative activity against various human cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations. For example, one study reported IC50 values around 12.8 µg/mL for certain derivatives against MCF-7 breast cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Broad-Spectrum Efficacy : Research indicates that triazole derivatives can exhibit antifungal and antibacterial activities. Specifically, compounds containing the triazole moiety have shown effectiveness against a range of pathogens including fungi and bacteria .
Antiviral Activity
There is emerging evidence suggesting that this compound may possess antiviral properties:
- Mechanism of Action : The presence of the triazole ring is believed to contribute to its ability to inhibit viral replication in certain studies. For example, compounds in this class have demonstrated protective effects against viral infections in plant models .
Case Studies
Several case studies highlight the compound's potential applications:
- Case Study 1 : In a study evaluating the efficacy of various benzo[d][1,2,3]triazole derivatives against human tumor cell lines, this compound was found to exhibit potent cytotoxicity with a favorable selectivity index compared to conventional chemotherapeutics .
- Case Study 2 : Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of specific bacterial strains at concentrations lower than those required for traditional antibiotics .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves esterification of 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid with ethanol under anhydrous conditions. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to activate the carboxylic acid, followed by reaction with tert-butyl alcohol. Key steps include:
- Maintaining anhydrous conditions to prevent hydrolysis of intermediates.
- Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the product.
- Purity optimization using HPLC (C18 column, acetonitrile/water mobile phase) and NMR to confirm absence of unreacted starting materials .
Q. How is the compound characterized spectroscopically, and what are critical markers for structural validation?
- Methodological Answer :
- 1H/13C NMR : Key signals include the tert-butyl singlet (~1.6 ppm for 9H) and the ethyl ester quartet (~4.3 ppm for CH2). The benzo-triazole aromatic protons appear as a multiplet between 7.5–8.5 ppm.
- FTIR : Ester carbonyl stretch (~1720 cm⁻¹) and triazole C=N stretches (~1500–1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 275.3 (C12H15N3O2) confirms the molecular weight.
Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?
- Methodological Answer : The tert-butyl group and ester moiety often introduce rotational disorder in crystal structures. Strategies include:
- Using SHELXL for anisotropic refinement of non-hydrogen atoms.
- Applying "ISOR" or "SIMU" restraints to manage thermal motion in disordered regions.
- High-resolution data (≤ 0.8 Å) improves electron density maps. For twinned crystals, SHELXD aids in structure solution via dual-space methods. Validation with PLATON ensures geometric accuracy .
Q. How do substituent modifications influence the compound’s biological activity, and what structure-activity relationship (SAR) trends are observed?
- Methodological Answer : SAR studies show that:
- tert-butyl group : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility.
- Ethyl ester : Hydrolysis to the carboxylic acid in vivo can modulate bioavailability.
- Triazole core : Critical for hydrogen bonding with biological targets (e.g., enzymes).
Comparative studies with analogs (e.g., methyl or halogen substituents) reveal that bulkier groups at the 1-position reduce antimicrobial efficacy but increase kinase inhibition. Testing against Staphylococcus aureus (MIC 150–250 µg/mL) and Candida albicans via broth microdilution guides optimization .
Q. What computational methods are employed to predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) level optimizations predict electrophilic sites (e.g., ester carbonyl for nucleophilic attack).
- Molecular Docking : AutoDock Vina screens binding affinities to targets like cyclooxygenase-2 (COX-2) or β-lactamases. The triazole ring shows π-π stacking with aromatic residues (e.g., Tyr355 in COX-2).
- Solvatochromic Analysis : UV-Vis shifts in solvents of varying polarity (e.g., ethanol vs. DMSO) correlate with charge-transfer transitions, informing solubility and stability .
Contradictory Evidence and Resolution
- Synthesis Solvent Polarity : recommends polar aprotic solvents (DMF/DMSO), while uses ethanol. Resolution: Ethanol is suitable for small-scale synthesis, but DMF improves yields in sterically hindered reactions. Verify via TLC monitoring.
- Biological Activity : Some studies report antimicrobial activity (), while others focus on anti-inflammatory effects (). Resolution: Activity is context-dependent; assay conditions (e.g., bacterial strain, compound concentration) must be standardized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
